Loviride
Overview
Description
Loviride is an antiviral drug that was manufactured by Janssen (now part of Janssen-Cilag). It was developed specifically to combat HIV (Human Immunodeficiency Virus) infection. As an NNRTI (non-nucleoside reverse transcriptase inhibitor), Loviride aimed to inhibit the activity of the viral enzyme reverse transcriptase . Unfortunately, despite its potential, Loviride faced challenges and did not receive marketing approval due to its poor potency .
Scientific Research Applications
Pharmaceutical Performance Improvement Loviride, an antiviral agent, has been explored for its improved pharmaceutical performance. One study focused on enhancing its dissolution and absorption properties through the preparation of sucrose co-freeze-dried nanopowders. This study found that these nanopowders displayed excellent dissolution rates and significantly improved transport across cellular models compared to untreated Loviride, indicating potential for improved drug delivery systems (van Eerdenbrugh et al., 2007).
Thermal Analysis for Drug Processing Thermal analysis has been utilized to assess the suitability of Loviride for processing using hot-melt extrusion. This research provided insights into the thermal stability of Loviride, revealing how different cooling and heating rates affect its stability. These findings are crucial for developing more stable and effective pharmaceutical formulations (Van den Brande et al., 2004).
Drug Resistance Mechanism Exploration Studies have examined the emergence of drug-resistant mutants to non-nucleoside reverse transcriptase inhibitors (NNRTIs), including Loviride. Research into the structural and kinetic properties of these mutants provides valuable information for the design of new NNRTIs that are effective against drug-resistant strains of HIV-1 (Hsiou et al., 2001).
Drug Interaction and Efficacy Studies Loviride has been part of clinical studies exploring the efficacy of antiretroviral regimens. For instance, a study compared the effectiveness of a combination therapy including Loviride, lamivudine, and zidovudine, finding that this combination showed higher in vivo efficacy despite the emergence of resistance-conferring genotypic changes (Staszewski et al., 1996).
Supersaturation and Absorption Studies Research has also been conducted to understand the interplay between supersaturation, absorption, and precipitation in drug delivery, using Loviride as a model drug. This study offers insights into optimizing drug formulations to enhance the absorption of poorly soluble drugs (Bevernage et al., 2012).
properties
IUPAC Name |
2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPLEFFCVDQQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869958 | |
Record name | Loviride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loviride | |
CAS RN |
147362-57-0 | |
Record name | Loviride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147362-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loviride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loviride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOVIRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.